2-Pyridin-4-ylmethyl-morpholine

Description

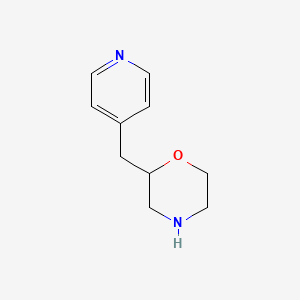

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(pyridin-4-ylmethyl)morpholine |

InChI |

InChI=1S/C10H14N2O/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12H,5-8H2 |

InChI Key |

CHZMFVJBVUYAPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Ylmethyl Morpholine and Its Analogs

Established Synthetic Routes to the Core 2-Pyridin-4-ylmethyl-morpholine Scaffold

Traditional synthetic approaches to constructing the this compound scaffold can be broadly categorized into three main strategies: Mannich reaction-based approaches, ring-closing strategies for morpholine (B109124) formation, and coupling reactions.

Mannich Reaction-Based Approaches for Morpholine Incorporation

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and it has been adapted for the synthesis of morpholine-containing compounds. nih.govmdpi.com In the context of this compound, this typically involves the reaction of a suitable pyridine (B92270) derivative, formaldehyde (B43269), and morpholine or a morpholine precursor. mdpi.comresearchgate.net For instance, a modified Mannich reaction using 8-hydroxyquinoline, formaldehyde, and morpholine has been reported to yield aminomethylated products. mdpi.com While not a direct synthesis of the target compound, this demonstrates the principle of incorporating a morpholine moiety via a Mannich-type condensation. rsc.org The reaction proceeds through the formation of an iminium ion from formaldehyde and the secondary amine (morpholine), which then acts as an electrophile, attacking a nucleophilic carbon on the pyridine ring. nih.gov

Ring-Closing Strategies for Morpholine Moiety Formation

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide variety of unsaturated rings, including those found in morpholine derivatives. organic-chemistry.orgwikipedia.org This strategy involves the intramolecular metathesis of a diene substrate catalyzed by a ruthenium complex, such as Grubbs' catalyst. organic-chemistry.orgnih.gov The reaction forms a new carbon-carbon double bond within the ring and releases a volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.org For the synthesis of a this compound analog, a suitable diene precursor containing the pyridin-4-ylmethyl group would be required. The general applicability of RCM to form 5- to 30-membered rings makes it a highly adaptable method for constructing the morpholine ring with various substituents. organic-chemistry.org

| Catalyst Generation | Key Features | Typical Reaction Conditions | Ref |

| Grubbs' 1st Generation | Less active but can be advantageous in specific cases. | Ethene atmosphere to suppress side reactions. | beilstein-journals.org |

| Grubbs' 2nd Generation | More active and versatile, tolerating a wider range of functional groups. | Lower catalyst loading, potential for isomerization at higher temperatures. | nih.gov |

| Hoveyda-Grubbs 2nd Generation | High stability and activity. | Can be used at lower temperatures to minimize side products. | nih.gov |

Coupling Reactions Involving Pyridine and Morpholine Precursors

Various cross-coupling reactions provide a direct means of connecting pre-functionalized pyridine and morpholine rings. organic-chemistry.orgbeilstein-journals.org The Suzuki coupling reaction, for example, has been utilized for the synthesis of pyridinyl-porphyrins by coupling a bromo-substituted pyridine with a porphyrin boronic acid derivative. academie-sciences.fr A similar strategy could be envisioned for the synthesis of this compound, where a suitably functionalized pyridine (e.g., a halopyridine) is coupled with a morpholine derivative bearing a compatible functional group (e.g., a boronic acid or ester). organic-chemistry.orgbeilstein-journals.org

Another approach involves the reaction of a pyridine derivative with a pre-formed morpholine. For instance, the reaction of 3-methyl-6-chlorouracil with various benzyl (B1604629) bromides, followed by reaction with morpholine, has been used to synthesize pyrimidine-morpholine hybrids. nih.gov This highlights a nucleophilic substitution strategy where morpholine acts as a nucleophile, displacing a leaving group on the pyridine-containing fragment.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. rasayanjournal.co.inresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of pyridine derivatives, several green techniques have been explored, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govacs.org

Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. acs.org

Use of green catalysts and solvents: The development of recyclable catalysts and the use of environmentally benign solvents like water or ionic liquids are key aspects of green chemistry. researchgate.netbiosynce.com

While specific examples for the synthesis of this compound using these green methods are not extensively documented, the principles are broadly applicable to the synthesis of pyridine and morpholine derivatives. rasayanjournal.co.inresearchgate.net

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral this compound Derivatives

The synthesis of chiral morpholine derivatives is of great interest due to their prevalence in biologically active molecules. nih.govsemanticscholar.org Several strategies have been developed to control the stereochemistry during the synthesis of chiral morpholines. researchgate.net

One powerful method is asymmetric hydrogenation , which has been successfully applied to the synthesis of 2-substituted chiral morpholines. nih.govrsc.org This approach typically involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. nih.govrsc.org This method can provide high yields and excellent enantioselectivities. nih.gov

Another strategy is organocatalytic enantioselective halocyclization . This method has been used to synthesize chiral 2,2-disubstituted morpholines from alkenol substrates with high yields and enantioselectivities under mild conditions. rsc.org

The preparation of optically active morpholine-2-aryl-2-allyl derivatives has also been achieved through palladium-promoted asymmetric allylic alkylation . researchgate.net

For pyridine derivatives, asymmetric synthesis of 2-(2-pyridyl)aziridines has been accomplished from 2-pyridineimines bearing stereogenic N-alkyl substituents. nih.gov These chiral aziridines can then undergo regioselective ring-opening reactions to generate other chiral building blocks. nih.gov

| Asymmetric Strategy | Key Features | Precursor Type | Catalyst/Reagent | Ref |

| Asymmetric Hydrogenation | High yields and enantioselectivities. | Dehydromorpholine | Chiral Rhodium-bisphosphine complex | nih.govrsc.org |

| Organocatalytic Halocyclization | Mild conditions, high enantioselectivity. | Alkenol | Cinchona alkaloid-derived phthalazine | rsc.org |

| Asymmetric Allylic Alkylation | Forms quaternary stereocenters. | Morpholin-3-one | Palladium with chiral ligands | researchgate.net |

| Asymmetric Aziridination | Good yield and diastereoselectivity. | 2-Pyridineimine | Chloromethyllithium | nih.gov |

Synthetic Challenges and Future Directions in this compound Synthesis

Despite the various synthetic methods available, challenges remain in the synthesis of 2,4,6-triarylpyridines and other complex pyridine derivatives, which can be extrapolated to the synthesis of this compound. rsc.org These challenges often include achieving high regioselectivity, developing robust and scalable processes, and accessing a wide range of functionalized analogs.

Future directions in this field will likely focus on:

The development of more efficient and selective catalytic systems.

The expansion of green chemistry approaches to minimize environmental impact. rasayanjournal.co.inresearchgate.net

The design of novel synthetic strategies to access structurally diverse and complex analogs with high stereocontrol.

The application of flow chemistry and other automated technologies to enable high-throughput synthesis and optimization.

Chemical Reactivity and Derivatization of 2 Pyridin 4 Ylmethyl Morpholine

Functionalization at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring is a secondary amine and, as such, represents a primary site for functionalization. Its reactivity is typical of secondary amines, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation: The morpholine nitrogen can be alkylated using various alkyl halides. For instance, N-methylation can be achieved using reagents like methyl iodide or dimethyl carbonate. The use of dimethyl carbonate is considered a greener alternative to traditional methylating agents like methyl halides. chemistrysteps.com The reaction with alkyl halides typically proceeds in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972). masterorganicchemistry.com In some cases, heating may be required to drive the reaction to completion. masterorganicchemistry.com For example, N-alkylation of pyrrolidine, a similar cyclic secondary amine, can be achieved by reaction with alkyl halides in acetone with K2CO3 or triethylamine. masterorganicchemistry.com

N-Acylation: Acylation of the morpholine nitrogen leads to the formation of amides. This can be accomplished using acyl chlorides, anhydrides, or by coupling with carboxylic acids. For example, N-acetylmorpholine can be synthesized by reacting morpholine with acetic anhydride (B1165640) or methyl acetate. libretexts.org The reaction of 2-(N-acetylaminomethyl)-4-benzylmorpholine demonstrates the acylation of a related morpholine derivative. khanacademy.org These acylation reactions introduce a carbonyl group adjacent to the morpholine nitrogen, which can influence the compound's electronic properties and biological activity.

Table 1: Representative N-Functionalization Reactions of Morpholine Derivatives

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Methyl Iodide | N-Alkylation | N-Methylated Morpholine | chemistrysteps.com |

| Dimethyl Carbonate | N-Alkylation | N-Methylated Morpholine | chemistrysteps.com |

| Alkyl Halides | N-Alkylation | N-Alkylated Morpholine | masterorganicchemistry.com |

| Acetic Anhydride | N-Acylation | N-Acetylated Morpholine | libretexts.org |

| Methyl Acetate | N-Acylation | N-Acetylated Morpholine | libretexts.org |

Modifications of the Pyridine (B92270) Ring

The pyridine ring in 2-Pyridin-4-ylmethyl-morpholine is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic substitution reactions.

Electrophilic Aromatic Substitution: Generally, electrophilic substitution on a pyridine ring is more challenging than on benzene (B151609) and typically occurs at the 3- and 5-positions. youtube.com This is due to the deactivating effect of the electronegative nitrogen atom. The reaction often requires harsh conditions. For instance, nitration would likely require strong acid catalysis. Halogenation, such as bromination, can also be achieved. The presence of the morpholinomethyl substituent at the 4-position may influence the regioselectivity of these substitutions.

In some cases, to achieve substitution at the 4-position, the pyridine can first be converted to a pyridine-N-oxide. The N-oxide group activates the ring towards electrophilic attack, particularly at the 4-position. After the substitution reaction, the N-oxide can be removed by reduction.

Table 2: Potential Electrophilic Substitution Reactions on the Pyridine Ring

| Reaction Type | Reagent | Expected Position of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3- and 5-positions | youtube.com |

| Bromination | Br₂/FeBr₃ | 3- and 5-positions | |

| Sulfonation | SO₃/H₂SO₄ | 3- and 5-positions |

Diversification at the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) connecting the pyridine and morpholine rings is analogous to a benzylic position and is therefore susceptible to certain chemical modifications.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the methylene bridge to a carbonyl group, yielding a ketone. This reaction typically requires the presence of at least one hydrogen atom on the benzylic-like carbon. rsc.org

Halogenation: Free-radical bromination of the methylene bridge can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction would introduce a bromine atom at the methylene position. The resulting halide is a valuable intermediate that can undergo subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide variety of functional groups at this position.

Table 3: Potential Reactions at the Methylene Bridge

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ | Ketone | rsc.org |

| Bromination | NBS, radical initiator | α-Bromo derivative |

Multi-Component Reactions Incorporating the this compound Unit

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. While specific MCRs incorporating the entire this compound unit are not extensively documented, the individual morpholine and pyridine moieties are common components in such reactions.

Morpholine in MCRs: Morpholine and its derivatives can participate in various MCRs. For example, substituted morpholines can be synthesized through three-component reactions involving an alkyne, an isocyanate, and an oxirane, catalyzed by copper. There are also one-pot four-component reactions for the synthesis of morpholine glycoconjugates. rsc.org

Pyridine Synthesis via MCRs: Numerous MCRs exist for the synthesis of substituted pyridines. These often involve the condensation of aldehydes, ketones, or enamines with a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a pseudo-four-component reaction. It is conceivable that derivatives of this compound could be designed to participate as building blocks in such reactions, or that the entire scaffold could be assembled in a multi-component fashion.

Chelation and Complex Formation with Metal Ions

The this compound scaffold contains two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring. The oxygen atom of the morpholine ring could also participate in chelation. This structure makes it a potential bidentate or tridentate ligand for a variety of metal ions.

The pyridine nitrogen is a well-known coordinating group for a wide range of transition metals, including copper, cobalt, manganese, and others. The morpholine nitrogen can also coordinate to metal centers. The combination of these two groups in a flexible chain allows for the formation of stable chelate rings with metal ions.

For example, copper(II) complexes with morpholine-substituted 2-formylpyridine thiosemicarbazones have been synthesized and studied. In some of these complexes, the morpholine nitrogen participates in the coordination to the copper center. The coordination chemistry of a related ligand, N,N,4-tris(pyridin-2-ylmethyl)aniline, which features multiple pyridylmethyl arms, has been shown to form a variety of complexes with copper, cobalt, and manganese, including discrete complexes, dimers, and coordination polymers. This demonstrates the versatility of pyridylmethyl-containing ligands in forming diverse metal complexes.

Table 4: Potential Metal Complex Formation

| Metal Ion | Potential Coordination Sites | Potential Complex Type | Reference |

|---|---|---|---|

| Copper(II) | Pyridine-N, Morpholine-N | Mononuclear or Polynuclear Complex | |

| Cobalt(II) | Pyridine-N, Morpholine-N | Mononuclear or Polynuclear Complex | |

| Manganese(II) | Pyridine-N, Morpholine-N | Mononuclear or Polynuclear Complex | |

| Zinc(II) | Pyridine-N, Morpholine-N | Mononuclear or Polynuclear Complex |

Molecular Interactions and Mechanism of Action Studies of 2 Pyridin 4 Ylmethyl Morpholine Derivatives

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules

The unique structural arrangement of the pyridine (B92270) ring linked to a morpholine (B109124) moiety via a methylene (B1212753) bridge provides a versatile scaffold for engaging with biological targets. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the morpholine ring can all participate in hydrogen bonding, while the aromatic pyridine ring allows for π-π stacking interactions.

Enzyme Active Site Interactions and Fundamental Inhibition Mechanisms

Derivatives of 2-Pyridin-4-ylmethyl-morpholine have been investigated as inhibitors of several key enzymes. Their mechanism of action often involves direct interaction with the enzyme's active site, leading to a modulation of its catalytic activity.

One significant area of study is their role as cholinesterase inhibitors. For instance, certain pyridine derivatives have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), leading to a mixed inhibition mechanism. nih.gov Molecular docking studies of a potent carbamate (B1207046) derivative of pyridine indicated its ability to bind to both these sites on AChE. nih.gov Similarly, other pyridine derivatives have demonstrated potent, dual-target activity against both acetylcholinesterase and butyrylcholinesterase (BuChE). nih.gov

Another class of enzymes targeted by related structures are kinases, which are crucial in cell signaling pathways. Morpholine-containing derivatives are known to be inhibitors of several kinases, including phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). sci-hub.semdpi.com For example, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have shown inhibitory activity against PI3Kα. mdpi.com Docking studies of other morpholine derivatives have indicated that the morpholine moiety can form favorable interactions within the active site of enzymes like dihydrofolate reductase (DHFR). sci-hub.se

Furthermore, pyridine carboxamide derivatives have been identified as potent urease inhibitors. mdpi.com Kinetic and molecular docking studies revealed that these compounds engage in hydrogen bonding, π-π interactions, and van der Waals forces within the urease active site. mdpi.com The mode of inhibition for the most potent of these derivatives was determined through these studies. mdpi.com

Table 1: Enzyme Inhibition by Pyridine and Morpholine Derivatives

| Compound Class | Target Enzyme | Key Findings | Inhibition Values (IC₅₀) |

|---|---|---|---|

| Pyridine Carbamate Derivatives | Acetylcholinesterase (AChE) | Binds to both catalytic and peripheral sites (mixed inhibition). nih.gov | 0.153 µM (for hAChE) nih.gov |

| Pyridine Dicarbonitrile Derivatives | Acetylcholinesterase (AChE) | Potent dual-target inhibitor with σ₁R affinity. nih.gov | 13 nM nih.gov |

| 4-Morpholino-thiopyrano[4,3-d]pyrimidine Derivatives | PI3Kα | Moderate inhibitory activity observed. mdpi.com | 6.02–10.27 μM (cytotoxicity against cancer cell lines) mdpi.com |

| Pyridine Carboxamide Derivatives | Urease | Inhibition through H-bonding and π-π interactions in the active site. mdpi.com | 1.07 µM (most potent derivative) mdpi.com |

| Morpholine-Substituted Tetrahydroquinoline Derivatives | mTOR | Potent and selective cytotoxicity against cancer cell lines. mdpi.com | 0.033 µM (most active compound against A549 cells) mdpi.com |

Receptor Binding Affinities and Modulatory Effects (Non-Clinical Focus)

The scaffold of this compound is also adept at interacting with various receptors, demonstrating a range of binding affinities and modulatory effects. These interactions are fundamental to understanding their potential pharmacological profiles, separate from any clinical applications.

Studies on pyrazol-4-yl-pyridine derivatives, which share the core pyridine feature, have identified them as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.gov These compounds were found to enhance the binding affinity of the endogenous ligand, acetylcholine (ACh), for the receptor. nih.gov Radioligand binding assays showed that these derivatives could increase the affinity of ACh by approximately 25 to 50-fold. nih.gov

Additionally, certain polyfunctionalized pyridine derivatives have been shown to exhibit high binding affinity for sigma receptors (σR), which are implicated in various neurological processes. nih.gov One such derivative displayed a high affinity for the σ₁ receptor subtype with a Kᵢ value of 1.45 nM, showing significant selectivity over the σ₂ subtype. nih.gov Morpholine-containing derivatives are also known to interact with a variety of other receptors, including dopamine, chemokine, and oxytocin (B344502) receptors, acting as antagonists or agonists. researchgate.net

Table 2: Receptor Binding Affinities of Pyridine Derivatives

| Compound Class | Target Receptor | Modulatory Effect | Binding Affinity (Kᵢ or pKₑ) |

|---|---|---|---|

| Pyrazol-4-yl-pyridine Derivatives | Muscarinic M₄ | Positive Allosteric Modulator (PAM) nih.gov | pKₑ values ranging from 6.3 to 6.5 nih.gov |

| Polyfunctionalized Pyridine Derivatives | Sigma-1 (σ₁) | High-affinity ligand nih.gov | 1.45 nM nih.gov |

Ligand-Protein Interaction Profiling at a Molecular Level

At the molecular level, the interactions between this compound derivatives and their protein targets are characterized by a combination of forces. Molecular docking and other computational methods have been instrumental in visualizing these interactions. nih.gov

For example, in the case of urease inhibition by pyridine carboxamide derivatives, docking studies showed that the pyridine ring and the carboxamide linker are crucial for positioning the molecule within the active site. mdpi.com These studies identified key hydrogen bonds and π-π stacking interactions with specific amino acid residues that are responsible for the inhibitory activity. mdpi.com

Similarly, for morpholine-based complexes, interactions with macromolecules like DNA and bovine serum albumin (BSA) have been studied. nih.gov These interactions are often driven by π-π stacking, where the aromatic system of the ligand intercalates between the base pairs of DNA, as well as by hydrogen bonding. nih.gov The planarity of the ligand system can enhance its ability to penetrate deeply into the core of the DNA double helix. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies provide a roadmap for designing derivatives with enhanced potency and selectivity.

Impact of Substituent Variations on Molecular Interaction Profiles

The nature and position of substituents on the pyridine ring can dramatically alter the interaction profile of the molecule. rsc.org The addition of electron-donating or electron-withdrawing groups can modify the electronic properties of the pyridine ring, affecting its ability to participate in π-stacking and hydrogen bonding. rsc.orgnih.gov

In a series of pyridine carboxamide urease inhibitors, it was found that the type and position of the substituent had a significant impact on inhibitory potential. mdpi.com For instance, a chlorine atom (an electron-withdrawing group) at the meta position of the pyridine ring resulted in the most potent inhibition in one series. mdpi.com In contrast, studies on other pyridine derivatives have shown that electron-donating groups can also enhance activity, depending on the specific target. nih.gov For example, the antiproliferative activity of some pyridine derivatives against cancer cell lines was enhanced by the presence of methoxy (B1213986) (-OCH₃) groups. nih.gov

SAR studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives showed that compounds with electron-withdrawing groups (like Cl, F, Br) on a phenyl substituent had better cytotoxic activity than those with electron-donating groups (like -OCH₃). mdpi.com This highlights that the influence of a substituent is highly dependent on the specific molecular context and the target protein. mdpi.com

Conformational Analysis and its Influence on Binding

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The morpholine ring typically adopts a stable chair conformation. nih.gov However, the orientation of the substituent on the morpholine nitrogen (axial vs. equatorial) can influence its interaction with target proteins. nih.gov

For the flexible linker between the pyridine and morpholine rings, rotational freedom exists. However, intramolecular interactions, such as hydrogen bonds, can significantly restrict this freedom and favor a specific conformation. nih.gov Studies on pyridin-2-yl guanidine (B92328) derivatives have shown that an intramolecular hydrogen bond can form between the pyridine nitrogen and a proton on the guanidinium (B1211019) group. nih.govresearchgate.net This interaction leads to a 180° change in the dihedral angle between the pyridine ring and the guanidine moiety compared to derivatives where this hydrogen bond is absent, effectively locking the molecule into a specific active conformation. nih.gov This conformational control is a key factor in achieving high-affinity binding to the target.

Fundamental Biological Target Modulation (Non-Clinical Context)

The structural framework of this compound, which combines a pyridine ring and a morpholine moiety, is a recognized pharmacophore in medicinal chemistry. nih.gov The morpholine ring, a versatile heterocycle, is often incorporated into potential drug candidates to enhance potency through molecular interactions with target proteins and to optimize pharmacokinetic properties. nih.govnih.gov Its ability to participate in both hydrophilic and lipophilic interactions, owing to the presence of a weakly basic nitrogen and an oxygen atom, allows for improved solubility and permeability. nih.gov The pyridine ring, another common feature in bioactive molecules, can act as a hydrogen bond acceptor and provides a scaffold that can be readily modified to fine-tune binding to biological targets. nih.gov Derivatives based on this core structure have been investigated for their ability to modulate a variety of fundamental biological targets in non-clinical settings.

Kinase Inhibition

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.govnih.gov Consequently, they are a major focus of drug discovery efforts. nih.gov Derivatives incorporating the pyridine and morpholine motifs have shown significant potential as kinase inhibitors.

Polo-like Kinase 4 (PLK4) Inhibition:

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. nih.gov Its overexpression has been observed in various cancers, making it an attractive target for anticancer therapies. nih.gov A series of novel pyrimidin-2-amine derivatives, which incorporate a morpholine ring, have been designed and evaluated as potent PLK4 inhibitors. nih.gov

In one study, molecular docking studies revealed that the morpholine ring of these derivatives extends towards the solvent-exposed region of the PLK4 ATP-binding site, while the aminopyrimidine core forms key hydrogen bond interactions with the hinge region. nih.gov This binding mode is crucial for their inhibitory activity. The research identified compound 8h as a particularly potent inhibitor of PLK4, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.gov This compound demonstrated high inhibitory activity at the enzymatic level and also exhibited antiproliferative effects against breast cancer cell lines. nih.gov

| Compound | Target | IC₅₀ (µM) | Cell Line (Antiproliferative Activity) |

| 3b | PLK4 | 0.0312 | - |

| 3r | PLK4 | 0.0174 | - |

| 8h | PLK4 | 0.0067 | Breast Cancer Cells |

Table 1: In vitro PLK4 inhibitory activity of selected morpholine-containing pyrimidine (B1678525) derivatives. nih.gov

mTOR Inhibition:

The mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. nih.gov Its aberrant activation is a hallmark of many cancers. Morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated as potential mTOR inhibitors. nih.gov The inclusion of the morpholine group in these structures is intended to improve their pharmacodynamic and pharmacokinetic profiles. nih.gov Certain compounds from this series have demonstrated potent and selective cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF-7, MDA-MB-231) cancer cells, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

Table 2: In vitro antiproliferative activity of selected morpholine-substituted tetrahydroquinoline derivatives. nih.gov

Enzyme and Receptor Modulation in the Central Nervous System (CNS)

The unique physicochemical properties of the morpholine ring make it a valuable component in the design of CNS-active compounds, as it can help molecules cross the blood-brain barrier. nih.gov Derivatives containing this moiety have been found to modulate key enzymes and receptors involved in neurological functions and diseases. nih.gov

Cholinesterase Inhibition:

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. acs.org A series of pyridine diamine derivatives were designed as dual-binding site cholinesterase inhibitors. acs.org These compounds generally showed higher potency against BChE compared to AChE. acs.org The inhibitory mechanism for BChE was identified as mixed inhibition. acs.org

Trace Amine-Associated Receptor 1 (TAAR1) Affinity:

TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems in the brain. It is considered a promising target for the treatment of neuropsychiatric disorders. Patent literature describes morpholin-pyridine derivatives that exhibit affinity for the TAAR1 receptor, suggesting their potential to modulate this system. google.com

NR2B Negative Allosteric Modulation:

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the CNS. The NR2B subunit, in particular, is a target for developing treatments for conditions associated with excessive glutamate signaling. Patents have been filed for 4-pyrazin-2-ylmethyl-morpholine and 4-pyrimidin-5-ylmethyl-morpholine derivatives for their potential use as NR2B negative allosteric modulators. google.comgoogle.com

Modulation of Other Biological Targets

The therapeutic potential of pyridine-morpholine derivatives extends beyond kinases and CNS targets.

Inhibition of Inflammatory Mediators:

Certain thieno[3,2-d]pyrimidine (B1254671) derivatives containing a morpholine substituent have been shown to inhibit key inflammatory mediators. Specifically, 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine has been found to inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), both of which are central to the inflammatory response.

Antimycobacterial Activity:

The enzyme DprE1 is essential for the synthesis of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net It has been identified as a potent drug target. A series of 55 inhibitors were studied, with compound MP-38 , which contains both morpholine and pyrimidine scaffolds, being one of the most effective in terms of inhibitory activity against DprE1. researchgate.net

Computational and Theoretical Investigations of 2 Pyridin 4 Ylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Pyridin-4-ylmethyl-morpholine. By solving the Schrödinger equation for the molecule, DFT can provide valuable information about its geometry, orbital energies, and electron distribution.

Key Parameters from DFT Calculations:

| Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For this compound, it would reveal the relative orientation of the pyridine (B92270) and morpholine (B109124) rings. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of chemical stability. |

| Molecular Electrostatic Potential (MEP) | The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholine ring would be key sites for interaction. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

The flexibility of the bond connecting the pyridine and morpholine rings in this compound allows for a range of possible conformations. Molecular Dynamics (MD) simulations can be used to explore this conformational landscape and understand how the molecule behaves over time in a biological environment.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the observation of dynamic processes such as conformational changes and the interaction of a ligand with its target protein.

Insights from MD Simulations:

Conformational Preferences: MD simulations can identify the most populated and energetically favorable conformations of this compound in different solvents or when bound to a receptor. Studies on morpholine itself have revealed a preference for a chair conformation.

Ligand-Target Stability: When docked into a protein's binding site, MD simulations can assess the stability of the resulting complex. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics used to monitor the stability of the ligand's pose and the flexibility of the protein's residues upon binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-target complex, providing a more accurate prediction of binding affinity than docking alone.

While specific MD studies on this compound are lacking, simulations of other morpholine-containing ligands have demonstrated their value in understanding the stability of protein-ligand complexes.

Docking Studies for Predicting Binding Modes and Affinities with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and understanding the key interactions that drive binding.

For this compound, docking studies could be performed against a variety of receptors where pyridine and morpholine moieties are known to interact. The morpholine ring, for example, is a common feature in ligands targeting central nervous system receptors.

Process of Molecular Docking:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Algorithm: A docking program uses a search algorithm to explore different conformations and orientations of the ligand within the binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, ranking the potential binding modes.

Predicted Interactions for this compound:

| Interaction Type | Potential Atom/Group Involved |

| Hydrogen Bonding | The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. The N-H group of the morpholine can act as a hydrogen bond donor. |

| π-π Stacking | The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. |

| Hydrophobic Interactions | The methylene (B1212753) bridge and parts of the morpholine and pyridine rings can form hydrophobic interactions with nonpolar residues. |

Docking studies of various pyridine and morpholine derivatives have successfully predicted their binding modes and guided the design of more potent inhibitors for targets like kinases and G-protein coupled receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of New Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent and selective molecules.

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) against a specific target would be required.

Steps in QSAR Modeling:

Data Collection: A set of molecules with known biological activity is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on various classes of pyridine and morpholine derivatives have been successful in identifying key structural features that influence their biological activity, such as their antioxidant or enzyme inhibitory properties. These studies provide a blueprint for how QSAR could be applied to a series of this compound analogs to guide their optimization.

In Silico Prediction of Molecular Attributes Relevant to Biological Interaction

In silico methods can predict a wide range of molecular properties that are crucial for a compound's biological interactions and its potential as a drug candidate. These predictions fall under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Key Predicted ADMET Properties:

| Property | Relevance |

| Lipinski's Rule of Five | A set of rules of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. |

| Aqueous Solubility | Affects absorption and distribution. |

| Blood-Brain Barrier (BBB) Permeability | Crucial for compounds targeting the central nervous system. The morpholine moiety is often incorporated to improve BBB penetration. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| hERG Inhibition | Predicts potential cardiotoxicity. |

| Carcinogenicity and Mutagenicity | Predicts potential long-term toxicity. |

While specific in silico ADMET predictions for this compound are not publicly documented, numerous studies have demonstrated the utility of these methods for various pyridine and morpholine-containing compounds, aiding in the early-stage assessment of their drug-like properties.

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. By examining the chemical space around this compound, researchers can identify structurally similar compounds, understand structure-activity trends, and explore opportunities for new analog design.

Chemoinformatic Approaches:

Similarity Searching: Using the structure of this compound as a query, chemical databases can be searched to find commercially available or synthetically accessible analogs.

Substructure Searching: This allows for the identification of all compounds containing the pyridin-4-ylmethyl-morpholine scaffold.

Clustering Analysis: Grouping a set of related compounds based on their structural similarity can help to identify distinct structural classes and their associated biological activities.

Scaffold Hopping: This technique involves searching for novel molecular scaffolds that can mimic the key interactions of this compound with a target, potentially leading to the discovery of new chemical series with improved properties.

The pyridine and morpholine scaffolds are well-represented in chemical databases, and chemoinformatic analyses have been instrumental in exploring their chemical space for various therapeutic applications.

Emerging Applications of 2 Pyridin 4 Ylmethyl Morpholine in Material Science and Other Fields

Role as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

The presence of both pyridine (B92270) and morpholine (B109124) moieties in 2-Pyridin-4-ylmethyl-morpholine strongly indicates its potential as an effective corrosion inhibitor, particularly for metals like steel in acidic environments. researchgate.netresearchgate.nethuntsman.com The effectiveness of such organic inhibitors is primarily dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netui.ac.id

Adsorption Mechanisms: The adsorption process can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyridine and morpholine rings can become protonated, leading to a cationic species that can be attracted to the negatively charged metal surface (anodic sites).

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyridine ring, can be donated to the vacant d-orbitals of iron atoms on the steel surface. eurjchem.com This creates a more stable and robust protective film.

The adsorption of pyridine and morpholine derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netui.ac.id The efficiency of inhibition typically increases with the concentration of the inhibitor until a maximum surface coverage is achieved. researchgate.netui.ac.id The presence of multiple heteroatoms and a π-electron system in this compound provides several active centers for adsorption, enhancing its potential protective capabilities. researchgate.net

Table 1: Corrosion Inhibition Efficiency of various Pyridine Derivatives on Steel in HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Steel Type | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 0.005 | 96.2 | Mild Steel | researchgate.net |

| 4-(Benzoimidazole-2-yl)pyridine | 0.005 | 93.8 | Mild Steel | researchgate.net |

| Imidazo[1,2-a]pyridine derivative (Imd2) | - | 98.1 | Mild Steel | researchgate.net |

| N-(2-hydroxybenzylidene) pyridine-4-amine (HBPA) | - | - | X70 Steel | researchgate.net |

Applications in Catalysis and Coordination Chemistry

The structure of this compound makes it a highly promising ligand in the field of coordination chemistry and, by extension, catalysis. Transition metal complexes involving pyridine are numerous and have been extensively studied. wikipedia.org Pyridine acts as a Lewis base, coordinating to metal centers through the lone pair of electrons on its nitrogen atom. jscimedcentral.com These complexes serve as important precursors in synthetic chemistry and as catalysts in various reactions, such as hydrogenations. wikipedia.orgresearchgate.net

The this compound molecule offers at least two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring. This allows it to function as a bidentate ligand, chelating to a single metal center to form a stable ring structure, or as a bridging ligand, linking two or more metal centers to form polynuclear complexes. The oxygen atom in the morpholine ring could also potentially participate in coordination, further increasing its versatility.

The synthesis of metal complexes with pyridine-based ligands is well-established, often involving the reaction of a metal salt (e.g., chlorides or nitrates of Cu, Ni, Co, Zn) with the ligand in a suitable solvent like ethanol. jscimedcentral.comnih.gov The resulting metal complexes can exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions. wikipedia.orgjscimedcentral.com By analogy, this compound is expected to form stable complexes with a range of transition metals. rsc.orgnih.gov These novel complexes could find applications as catalysts, for instance, in heterocyclization reactions or polymerizations, where the specific steric and electronic environment provided by the ligand can influence the reaction's outcome and selectivity. researchgate.net

Table 2: Examples of Metal Complexes with Pyridine-based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| Pyridine | Ni(II), Cu(I), Ag(I) | Mononuclear complexes | Synthetic precursors | jscimedcentral.comjscimedcentral.com |

| [bi(pyridin-2-methyl)amine] | Cu(II), Ni(II), Fe(II), Co(II), Zn(II) | Tridentate pincer complexes | Antimicrobial agents | researchgate.net |

| 2,6-di(pyrimidin-4-yl)pyridine | Zn(II), Cu(II) | Functionalized molecular clefts | Anion sensing/binding | nih.gov |

| 2-(hydroxymethyl)pyridine | Re(V) | Octahedral complex | Catalysis | researchgate.net |

Advanced Materials Science Applications (e.g., Polymer Modification, Sensing)

In advanced materials science, this compound holds promise as a functional building block for creating new polymers and sensing devices. Its bifunctional nature—possessing both polymerizable or graftable sites and metal-chelating/analyte-interactive sites—is key to these potential applications.

Polymer Modification and Functional Polymers: The morpholine and pyridine groups can be incorporated into polymer chains to impart specific properties. For instance, polymers containing morpholine units have been used as coatings for Quartz Crystal Microbalance (QCM) sensors. scispace.com These coatings can selectively chelate with specific metal ions, such as Cu²⁺, in aqueous solutions, causing a measurable change in the crystal's frequency. scispace.com The this compound molecule could be used as a monomer or grafted onto existing polymer backbones to create materials with tailored functionalities. Its inclusion in lists of "Polymer Science Material Building Blocks" by chemical suppliers underscores this potential. bldpharm.com

Chemical Sensing: Both pyridine and morpholine derivatives have demonstrated utility in the development of chemical sensors. Pyridine-based systems have been designed to act as supramolecular chemodosimeters for detecting anions like nitrite (B80452) with high sensitivity and selectivity. mdpi.com The sensing mechanism often relies on changes in aggregation or spectroscopic properties upon interaction with the target analyte. mdpi.com Similarly, morpholine-containing polymers have been developed for piezoelectric sensors. scispace.com

Given that this compound contains both of these functional moieties, it is a candidate for creating highly selective sensors. The pyridine ring can interact with analytes through hydrogen bonding or π-π stacking, while the morpholine and pyridine nitrogens can act as selective binding sites for metal ions or other electrophilic species. This dual functionality could lead to the development of sophisticated sensors capable of detecting specific analytes with enhanced sensitivity and selectivity.

Future Research Directions and Translational Perspectives for 2 Pyridin 4 Ylmethyl Morpholine Research

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 2-Pyridin-4-ylmethyl-morpholine and its analogs should prioritize the integration of green chemistry principles to ensure environmental and economic sustainability. Current synthetic routes for related pyridine (B92270) and morpholine (B109124) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures. The development of advanced and sustainable synthetic methodologies will be crucial for the efficient and responsible production of these compounds.

Future research should focus on several key areas to advance the synthesis of this compound:

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. nih.gov Investigating one-pot strategies for the assembly of the pyridin-4-ylmethyl-morpholine scaffold could drastically streamline its synthesis.

Catalytic Approaches: The use of novel and reusable catalysts can lead to more efficient and environmentally friendly synthetic processes. Research into metal-free catalysts, such as morpholine itself, has shown promise in the synthesis of related heterocyclic systems and could be adapted for this specific compound. chemicalbook.com Furthermore, the development of specific catalysts for the formation of pyridine derivatives is an active area of research. semanticscholar.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.gov Its application to the synthesis of this compound should be explored.

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. fluorochem.co.uk The application of mechanochemical methods, such as ball milling, could provide a green route to this compound.

Redox-Neutral Synthesis: A recently reported redox-neutral protocol for morpholine synthesis using ethylene (B1197577) sulfate (B86663) presents a high-yielding and environmentally benign method that could be adapted for the synthesis of this compound. postapplescientific.com

| Synthetic Approach | Potential Advantages | Relevant Research |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Green synthesis of novel pyridines. nih.gov |

| Catalytic Methods | Higher yields, improved selectivity, catalyst recyclability. | Morpholine as a metal-free catalyst; development of catalysts for pyridine synthesis. chemicalbook.comsemanticscholar.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Efficient synthesis of pyridine derivatives. nih.gov |

| Mechanochemistry | Solvent-free conditions, energy efficiency, novel reactivity. | Synthesis of related heterocyclic compounds. fluorochem.co.uk |

| Redox-Neutral Synthesis | High yields, mild conditions, reduced byproducts. | Green synthesis of morpholines from 1,2-amino alcohols. postapplescientific.com |

Exploration of Undiscovered Molecular Target Interactions

While the pyridine and morpholine moieties are present in numerous biologically active compounds, the specific molecular targets of this compound remain largely unexplored. Future research should focus on elucidating these interactions to understand the compound's potential therapeutic applications. The morpholine scaffold is recognized in medicinal chemistry for conferring favorable pharmacokinetic properties, and pyridine rings are common in many drugs. nih.gov

A systematic approach to identifying the molecular targets of this compound would involve a combination of computational and experimental methods:

In Silico Target Prediction: Computational methods, such as ligand-based and structure-based virtual screening, can be employed to predict potential protein targets. postapplescientific.com These methods compare the structure of this compound to libraries of known ligands or dock it into the binding sites of various proteins to identify potential interactions.

High-Throughput Screening (HTS): Experimental screening of the compound against large panels of biological targets, such as enzymes and receptors, can identify direct molecular interactions and provide insights into its biological activity.

Chemical Proteomics: This approach can be used to identify the protein targets of a small molecule in a complex biological sample, providing a more unbiased view of its interactions.

Given the prevalence of the pyridine-morpholine scaffold in compounds with reported biological activities, including anticancer properties, initial investigations could focus on targets within relevant signaling pathways. nih.gov

| Screening Method | Description | Potential Outcome |

| In Silico Target Prediction | Computational analysis to predict binding to known protein structures. | A prioritized list of potential molecular targets for experimental validation. |

| High-Throughput Screening | Experimental testing against a large library of purified proteins or cell-based assays. | Identification of direct binding partners and initial assessment of biological activity. |

| Chemical Proteomics | Use of chemical probes to isolate and identify protein targets from cell lysates. | Unbiased identification of on- and off-target interactions in a cellular context. |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These technologies can be powerfully applied to the design and optimization of analogs of this compound to enhance desired properties and explore novel chemical space.

Future research in this area should leverage AI and ML for:

Generative Models for Novel Analogs: Generative adversarial networks (GANs) and variational autoencoders (VAEs) can be trained on existing libraries of pyridine and morpholine derivatives to generate novel molecules with similar scaffolds but potentially improved properties. chemicalbook.compostapplescientific.comresearchgate.netcymitquimica.com These models can explore vast chemical spaces to propose new structures that may not be intuitively designed by chemists.

Predictive Modeling of Properties: AI/ML models can be developed to predict the physicochemical properties, biological activity, and potential toxicity of designed analogs. nih.gov This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Structure-Activity Relationship (SAR) Studies: Machine learning algorithms can analyze datasets of related compounds and their activities to identify key structural features that contribute to a desired biological effect. This information can then guide the design of more potent and selective analogs of this compound.

The application of these computational tools can significantly accelerate the design-make-test-analyze cycle, leading to the more rapid discovery of compounds with optimized profiles.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms that create new data (in this case, molecular structures) based on learned patterns. | Design of novel analogs with potentially enhanced properties. |

| Predictive Modeling | Using algorithms to forecast properties of new molecules based on their structure. | Rapid in silico screening to prioritize synthetic efforts. |

| SAR Analysis | Identifying correlations between chemical structure and biological activity. | Guiding the rational design of more effective compounds. |

Expansion into Novel Non-Biomedical Scientific Disciplines

While the primary focus of research on pyridine and morpholine derivatives has often been in the biomedical field, these scaffolds also possess properties that make them attractive for a range of non-biomedical applications. Future research should explore the potential of this compound and its derivatives in these diverse scientific disciplines.

Potential areas for non-biomedical exploration include:

Agrochemicals: Pyridine derivatives are widely used as herbicides, insecticides, and fungicides. nih.govpostapplescientific.comyoutube.com The unique structure of this compound could be investigated for its potential as a novel agrochemical agent.

Materials Science: Pyridine-containing polymers and materials are of interest for various applications. researchgate.net The incorporation of the this compound moiety into polymers could lead to new materials with unique thermal, optical, or mechanical properties.

Catalysis: Morpholine derivatives have been shown to act as effective organocatalysts in various chemical reactions. frontiersin.org The potential of this compound as a catalyst or ligand in organic synthesis warrants investigation.

Industrial Solvents and Additives: Pyridine and its derivatives are used as industrial solvents and as additives in the production of polymers, adhesives, and rubber. nih.govpostapplescientific.com The physicochemical properties of this compound could make it a candidate for similar applications.

| Non-Biomedical Field | Potential Application of this compound | Rationale |

| Agrochemicals | Herbicide, insecticide, or fungicide. | The pyridine scaffold is a common feature in many commercial pesticides. nih.govpostapplescientific.comyoutube.com |

| Materials Science | Monomer for novel polymers or as a functional additive. | Pyridine-containing materials can exhibit interesting properties. researchgate.net |

| Catalysis | Organocatalyst or ligand for metal-catalyzed reactions. | The nitrogen atoms in the pyridine and morpholine rings can act as coordinating sites or basic centers. frontiersin.org |

| Industrial Chemistry | Solvent or process additive. | The polarity and solubility of the compound may be suitable for specific industrial processes. nih.govpostapplescientific.com |

Q & A

Q. What are the optimal synthetic routes for 2-Pyridin-4-ylmethyl-morpholine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, morpholine derivatives are often prepared by reacting 4-chloropyridine with morpholine in the presence of a base (e.g., KCO) under reflux conditions. Yield optimization may require controlled temperature (80–100°C), inert atmosphere (N), and stoichiometric excess of morpholine . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR (600 MHz, CDCl) resolves peaks for pyridyl protons (δ 7.5–8.5 ppm) and morpholine methylene groups (δ 2.5–3.5 ppm). C NMR confirms the pyridine and morpholine carbons .

- LCMS : Electrospray ionization (ESI) detects the molecular ion [M+H] and fragments (e.g., loss of morpholine ring) .

- IR : Stretching vibrations for C-N (1250–1350 cm) and aromatic C=C (1450–1600 cm) confirm functional groups .

Q. What strategies are effective in optimizing purification methods for this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by precipitation in ice-cold water.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities.

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve discrepancies in the proposed molecular configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. WinGX integrates data processing and visualization, confirming bond lengths/angles (e.g., C-N: ~1.47 Å) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational spectra. Compare with experimental IR/NMR to validate stereochemistry .

Q. How can researchers address contradictions between experimental data (e.g., NMR, XRD) and theoretical predictions for this compound?

- Methodological Answer :

- Data Validation : Cross-reference crystallographic data (Cambridge Structural Database, CSD) to identify outliers in bond parameters .

- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility (e.g., morpholine ring puckering).

- Multi-Technique Alignment : Overlay XRD-derived structures with molecular dynamics (MD) simulations to assess packing forces (e.g., hydrogen bonding, π-π interactions) .

Q. What role does hydrogen bonding and π-π stacking play in the solid-state packing of this compound, and how can this be analyzed?

- Methodological Answer :

- Crystal Packing Analysis : Use Mercury (CCDC) to visualize intermolecular interactions. Pyridyl π-π stacking distances (3.5–4.0 Å) and N-H···O hydrogen bonds (2.8–3.2 Å) stabilize the lattice .

- Thermal Analysis : DSC/TGA reveals phase transitions linked to packing stability. Correlate with XRD data collected at varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.